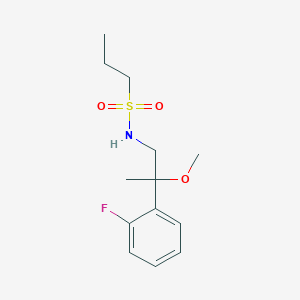
N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide is a compound that falls within the broader class of sulfonamides, which are known for their various biological activities. Sulfonamides are a group of synthetic antibacterial agents that contain the sulfonamide group. The compound is structurally related to other sulfonamides that have been synthesized and studied for their antibacterial properties, as seen in the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the coupling of an aniline derivative with aryl sulfonyl chlorides in a basic aqueous medium. This method was used to synthesize a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, which are structurally similar to the compound of interest . The synthesis process is environmentally benign and can be carried out at room temperature, which suggests that a similar approach could potentially be applied to synthesize N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their biological activity. The presence of different substituents on the aromatic ring and the nature of the sulfonamide group can significantly alter the inhibitory properties of these compounds. For instance, the significant activity of certain synthesized sulfonamide derivatives against bacterial strains was attributed to the presence of ethyl and tert-butyl groups in the molecule . This implies that the molecular structure of N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide, particularly the fluorophenyl and methoxypropyl groups, would play a key role in its biological activity and interactions.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including reactions with sulfonyl chlorides and trifluoromethanesulfonic anhydride in the presence of bases to form sulfonic esters. This is demonstrated by the reaction of 2,2-bis(alkoxy-NNO-azoxy)propane-1,3-diols with sulfonyl chlorides to produce methane-, trifluoromethane-, benzene, and toluenesulfonates . These reactions are relevant to the synthesis and potential modification of N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide, as they provide insight into how the compound could be chemically altered or functionalized.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the stability of sulfonic esters varies with the type of sulfonate group present, with triflates being thermally less stable than mesylates, benzenesulfonates, and tosylates . Although the specific physical and chemical properties of N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide are not detailed in the provided papers, the properties of related compounds suggest that factors such as the presence of a fluorine atom and the type of sulfonate group would be important considerations in understanding its behavior and potential applications.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-4-9-19(16,17)15-10-13(2,18-3)11-7-5-6-8-12(11)14/h5-8,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCPSQQNECQVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C)(C1=CC=CC=C1F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

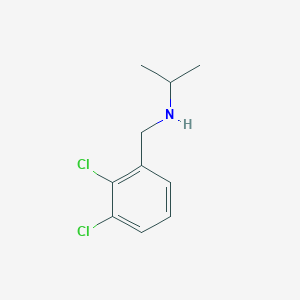
![4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B3020814.png)
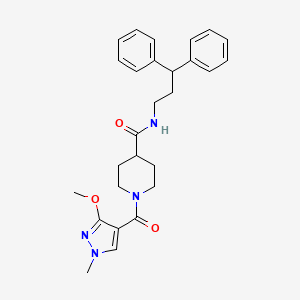
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B3020816.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3020818.png)
![[2-(4-Methylpiperidin-1-yl)butyl]amine](/img/structure/B3020819.png)
![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)
![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)
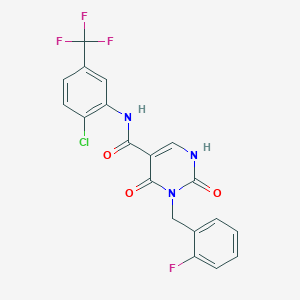
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)
![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
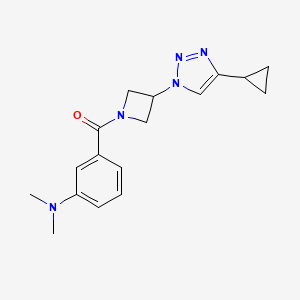
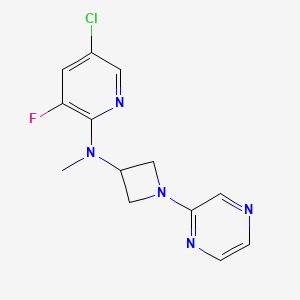
![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)